molecular formula C8H11BrN4O2 B3151523 3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide CAS No. 714218-67-4

3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide

Cat. No.: B3151523
CAS No.: 714218-67-4
M. Wt: 275.1 g/mol
InChI Key: VFBZJAXMCZVHJH-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide (CAS 714218-67-4) is a brominated pyrazine carboxamide derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a key chemical intermediate for the design and synthesis of novel kinase inhibitors . Its molecular structure features a bromine atom at the 6-position of the pyrazine ring, which provides a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs . The core scaffold of this compound, the 3-aminopyrazine-2-carboxamide, is recognized as a privileged structure in the development of potent therapeutic agents. Scientific literature demonstrates that derivatives based on this scaffold exhibit promising biological activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors . FGFR signaling is a crucial oncogenic driver in various cancers, making inhibitors a promising target for anticancer therapy . Furthermore, structurally related substituted pyrazine-2-carboxamides are being investigated as HPK1 inhibitors for the treatment of cancer, highlighting the continued relevance of this chemical class in immunology and oncology research . Researchers can utilize this bromo-functionalized building block to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. Its application is particularly valuable in fragment-based drug discovery (FBDD), a mature technology for identifying hits against protein targets, where it can be used to systematically elaborate fragment hits into lead-like compounds in three dimensions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4O2/c1-15-3-2-11-8(14)6-7(10)12-4-5(9)13-6/h4H,2-3H2,1H3,(H2,10,12)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBZJAXMCZVHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NC(=CN=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

3-Amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide serves as a lead compound in drug development, particularly for targeting diseases such as cancer and infectious diseases. Studies have indicated its potential as:

  • Enzyme Inhibitor: It may inhibit enzymes involved in disease processes, showing promise against Trypanosoma brucei, which causes sleeping sickness.
  • Antimicrobial Activity: The compound exhibits antimicrobial properties that could lead to new antibiotic developments.

The compound's structural features contribute to its effectiveness in modulating biological pathways relevant to:

  • Cancer Treatment: Its interaction with adenosine receptors (especially A2a) suggests potential applications in treating various cancers such as non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC) .
  • Inflammatory Diseases: Its mechanism involves binding to specific receptors, potentially affecting inflammatory responses .

Catalysis

The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction efficiency in synthetic processes.

Materials Science

Incorporated into materials for electronic and optical applications, it demonstrates versatility in enhancing material properties due to its unique chemical structure.

Chemical Manufacturing

This compound serves as an intermediate in synthesizing other valuable chemicals, highlighting its importance in industrial applications .

Mechanism of Action

The mechanism of action of 3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Compounds and Data:

Compound Name Substituents Anti-TB Activity (IC₅₀/MIC) Reference
Target Compound 3-amino-6-bromo, N-(2-methoxyethyl Not reported
N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (A) N-(4-CF₃-phenyl) MIC = 2 mg/L
N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide (B) N-(2-Br-3-Me-phenyl) MIC = 2 mg/L
5-tert-butyl-6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide (16) 5-tBu, 6-Cl, N-(3,4-Cl₂-phenyl) 72% inhibition at 6.25 µg/mL
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (6) 6-Cl, N-(4-Cl-phenyl) 65% inhibition at 6.25 µg/mL

Analysis :

  • The N-(2-methoxyethyl) group introduces a polar side chain, which may improve solubility compared to aryl-substituted analogs (e.g., compounds A and B). However, this could reduce binding affinity to hydrophobic pockets in mycobacterial targets .

Antifungal Activity

Key Compounds and Data:

Compound Name Substituents Antifungal Activity (MIC) Reference
5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (8) 5-tBu, 6-Cl, N-(4-Me-thiazol) MIC = 31.25 µmol/mL (T. mentagrophytes)
5-tert-butyl-6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide (16) 5-tBu, 6-Cl, N-(3,4-Cl₂-phenyl) MIC = 62.5 µmol/mL (T. mentagrophytes)

Analysis :

  • The target compound lacks the thiazole or dichlorophenyl substituents seen in highly active antifungal analogs (e.g., compounds 8 and 16). These groups are critical for interactions with fungal enzymes, suggesting the target compound may exhibit weaker antifungal activity .

Analysis :

  • However, the absence of a phenolic -OH group (as in compound 27) could reduce hydrogen-bonding interactions with chloroplast targets .

Cytotoxicity and Selectivity

Several pyrazine carboxamides, including compound 6e (IC₉₀ = 40.32 µM), show low cytotoxicity in HEK-293 cells, indicating favorable selectivity indices . The target compound’s methoxyethyl group may further enhance biocompatibility due to reduced metabolic toxicity compared to halogenated aryl analogs .

Biological Activity

3-Amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a bromine atom at the 6-position and an amino group at the 3-position of the pyrazine ring, contribute to its diverse applications in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H9_9BrN4_4O. The presence of the methoxyethyl group enhances its solubility and may influence its biological interactions.

The compound exhibits significant biological activity through its interaction with various molecular targets:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes involved in critical biochemical pathways, which may include those related to cancer and inflammatory diseases.
  • Receptor Modulation : Interaction studies suggest that it may bind effectively to certain receptors, modulating metabolic pathways relevant to disease processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties:

  • Antimycobacterial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating significant activity .
  • Antifungal Activity : The compound has also been tested against various fungal strains, demonstrating effectiveness against Trichophyton interdigitale and Candida albicans .

Anti-Parasitic Properties

The compound has been investigated for its anti-parasitic effects, particularly against Trypanosoma brucei, the causative agent of sleeping sickness. This suggests a potential role in treating parasitic infections.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Synthesis and Evaluation : A study focused on synthesizing various N-substituted pyrazine derivatives, including this compound, evaluated their antimicrobial properties. The findings indicated that specific modifications could enhance biological activity against targeted pathogens .
  • Structural Activity Relationship (SAR) : Research into related compounds has revealed that variations in substituents can significantly impact biological efficacy. For instance, modifications in the carboxamide moiety have been linked to increased potency against bacterial strains .
  • Cytotoxicity Studies : In vitro assessments on HepG2 liver cancer cell lines showed varying levels of cytotoxicity among different derivatives, indicating the need for further exploration into their therapeutic potential in oncology .

Comparative Analysis of Related Compounds

A comparative analysis can provide insights into how structural variations affect biological activity. The following table summarizes notable compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
This compoundMethoxyethyl group enhances solubilityAntimicrobial, anti-parasitic
3-Amino-6-bromo-N-(3-chlorophenyl)pyrazine-2-carboxamideSubstituted phenyl groupPotentially higher potency due to aromatic ring
3-Amino-N-(3-methoxypropyl)-6-bromopyrazine-2-carboxamidePropyl substitution alters pharmacokineticsVaries in antimicrobial activity

Q & A

Q. What are the optimized synthetic routes for 3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a pyrazine precursor followed by amide coupling. For example, bromination of 3-aminopyrazine-2-carboxylic acid using N-bromosuccinimide (NBS) in DMF at 0°C yields 3-amino-6-bromo-pyrazine-2-carboxylic acid (41% yield) . Subsequent amidation with 2-methoxyethylamine can be achieved using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate) in DMF with N,N-diisopropylethylamine (DIPEA) as a base. Reaction conditions (e.g., temperature, stoichiometry) critically affect yield; for instance, HATU-mediated coupling at 23°C for 30 minutes achieved 82% yield in analogous N-methyl derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is used to confirm molecular weight. For example, the N-methyl analog shows m/z 231.0 (M+H) for the brominated species .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can resolve the pyrazine core and substituents. The methoxyethyl group’s protons appear as distinct triplets (~δ 3.5–3.7 ppm), while aromatic protons resonate downfield (δ 8.0–9.0 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction has been applied to related pyrazine carboxamides to resolve bond angles and spatial arrangement .

Advanced Research Questions

Q. What are the common side reactions during bromination of pyrazine carboxamide precursors, and how can they be mitigated?

  • Methodological Answer : Over-bromination or substitution at unintended positions (e.g., C-5 instead of C-6) are common issues. Mitigation strategies include:
  • Controlled Stoichiometry : Using 1.02 equivalents of NBS to limit over-bromination .
  • Low-Temperature Reactions : Conducting bromination at 0°C to suppress side reactions .
  • Solvent Selection : Polar aprotic solvents like DMF enhance regioselectivity for the C-6 position due to stabilization of intermediates .

Q. How does the choice of coupling agent impact amide bond formation in N-alkylated pyrazine carboxamides?

  • Methodological Answer : Coupling agents like HATU, EDCI/HOBt, or T3P® influence reaction efficiency:
  • HATU : Provides high yields (e.g., 82% for N-methyl analogs) due to superior activation of carboxylic acids, but requires anhydrous conditions .
  • EDCI/HOBt : Less expensive but may require longer reaction times (18 hours at 60°C) and higher equivalents of reagents .
  • T3P® : Water-tolerant and generates fewer byproducts, suitable for scalable synthesis but less reported for pyrazine systems .

Q. What structural modifications to the pyrazine core influence bioavailability, based on comparative studies?

  • Methodological Answer : Substituents alter lipophilicity and hydrogen-bonding capacity:
Modification Impact on Bioavailability Source
Bromine at C-6Enhances metabolic stability via steric hindrance
Methoxyethyl vs. MethylIncreased solubility due to ether oxygen
Pyridine vs. PyrazineReduced basicity, altering tissue distribution

Q. How can researchers resolve contradictions in reported synthetic yields for brominated pyrazine derivatives?

  • Methodological Answer : Discrepancies arise from variations in:
  • Reagent Purity : High-grade KNO₃ (>98%) improves nitration efficiency, as seen in optimized protocols .
  • Work-Up Procedures : Washing with ethyl acetate removes unreacted NBS, minimizing byproducts .
  • Scale Effects : Microscale reactions may report higher yields due to easier heat management vs. bulk synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide
Reactant of Route 2
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3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide

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